molecular formula C6H11ClFNO B13474423 (5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride

(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride

Cat. No.: B13474423
M. Wt: 167.61 g/mol
InChI Key: VCIFUNSCLYHUKX-UHFFFAOYSA-N
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Description

(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11ClFNO. It is a fluorinated derivative of tetrahydropyridine, which is a heterocyclic organic compound. The presence of a fluorine atom in the structure imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride typically involves the fluorination of a tetrahydropyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the fluorine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of (5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanone.

    Reduction: Formation of tetrahydropyridin-4-yl)methanol.

    Substitution: Formation of (5-Azido-1,2,3,6-tetrahydropyridin-4-yl)methanol.

Scientific Research Applications

(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Trifluoromethylpyridine

Uniqueness

(5-Fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride is unique due to the specific position of the fluorine atom and the presence of the hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated pyridines.

Properties

Molecular Formula

C6H11ClFNO

Molecular Weight

167.61 g/mol

IUPAC Name

(5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C6H10FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h8-9H,1-4H2;1H

InChI Key

VCIFUNSCLYHUKX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1CO)F.Cl

Origin of Product

United States

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